2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
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Overview
Description
2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a synthetic organic compound that features a fluorinated phenoxy group and a trifluoroethoxy-substituted azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an epoxide.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution using a trifluoroethanol derivative.
Attachment of the Fluorophenoxy Group: The final step involves the coupling of the fluorophenoxy group to the azetidine ring through an etherification reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: It can be used in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorinated groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenoxy)-1-(3-methoxyazetidin-1-yl)ethanone
- 2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)pyrrolidin-1-yl)ethanone
Uniqueness
2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is unique due to the presence of both a fluorinated phenoxy group and a trifluoroethoxy-substituted azetidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4NO3/c14-10-3-1-2-4-11(10)20-7-12(19)18-5-9(6-18)21-8-13(15,16)17/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQYIOXSGLJMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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